- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides, Journal of Organic Chemistry, 2022, 87(24), 16820-16828

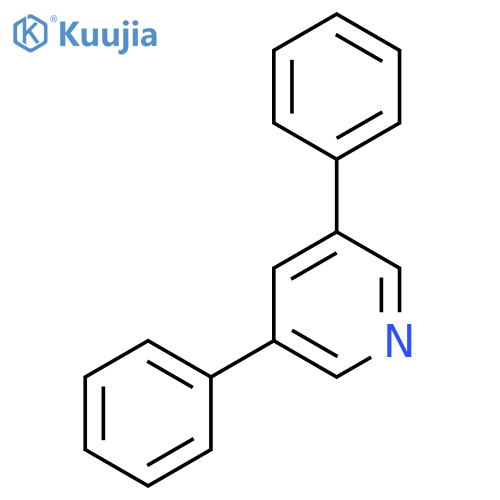

Cas no 92-07-9 (3,5-Diphenylpyridine)

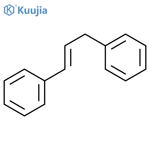

3,5-Diphenylpyridine structure

商品名:3,5-Diphenylpyridine

3,5-Diphenylpyridine 化学的及び物理的性質

名前と識別子

-

- 3,5-Diphenylpyridine

- Pyridine, 3,5-diphenyl-

- 3,5-Diphenyl-pyridin

- 3,5-Diphenyl-pyridine

- 3,5-Phenylpyridin

- EINECS 202-123-7

- Pyridine,3,5-diphenyl

- 3,5-Diphenylpyridine (ACI)

- Pyridine,3,5-diphenyl-

- CHEMBL69058

- CS-0156449

- VCJOMHSIIOWCPQ-UHFFFAOYSA-N

- 92-07-9

- Z3235032463

- AS-75977

- D95063

- AKOS016009495

- FT-0727013

- MFCD04114211

- DTXSID30238814

- SCHEMBL722248

- 3,5-DIPHENYL PYRIDINE

- DB-081318

- NS00039431

-

- MDL: MFCD04114211

- インチ: 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H

- InChIKey: VCJOMHSIIOWCPQ-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C2C=CC=CC=2)C=C(C=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 231.10500

- どういたいしつりょう: 231.105

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9A^2

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 密度みつど: 1.084

- ふってん: 395.6°C at 760 mmHg

- フラッシュポイント: 175.3°C

- 屈折率: 1.605

- PSA: 12.89000

- LogP: 4.41560

3,5-Diphenylpyridine セキュリティ情報

3,5-Diphenylpyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,5-Diphenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38985-1g |

3,5-Diphenylpyridine |

92-07-9 | 95% | 1g |

¥240.0 | 2024-07-18 | |

| Alichem | A029190446-1g |

3,5-Diphenylpyridine |

92-07-9 | 95% | 1g |

$400.00 | 2023-08-31 | |

| A2B Chem LLC | AH93078-250mg |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 250mg |

$17.00 | 2024-07-18 | |

| Aaron | AR00H0SI-1g |

3,5-Diphenylpyridine |

92-07-9 | 95% | 1g |

$34.00 | 2025-02-11 | |

| A2B Chem LLC | AH93078-100mg |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 100mg |

$8.00 | 2024-07-18 | |

| Crysdot LLC | CD11014066-5g |

3,5-Diphenylpyridine |

92-07-9 | 95+% | 5g |

$823 | 2024-07-19 | |

| 1PlusChem | 1P00H0K6-100mg |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 100mg |

$8.00 | 2024-04-20 | |

| 1PlusChem | 1P00H0K6-250mg |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 250mg |

$18.00 | 2024-04-20 | |

| 1PlusChem | 1P00H0K6-1g |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 1g |

$62.00 | 2024-04-20 | |

| Ambeed | A473460-5g |

3,5-Diphenylpyridine |

92-07-9 | 95% | 5g |

$312.0 | 2025-03-04 |

3,5-Diphenylpyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C

1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate Catalysts: Cupric chloride Solvents: Dimethylformamide ; 24 h, 110 °C

1.2 Solvents: Water ; 110 °C

1.2 Solvents: Water ; 110 °C

リファレンス

- Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl Boronates, Organic Letters, 2017, 19(15), 3974-3977

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 100 °C

1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C

1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C

リファレンス

- Palladium nanoparticles supported on polyaniline nanofibers as a semi-heterogeneous catalyst in water, Angewandte Chemie, 2007, 46(38), 7251-7254

合成方法 4

はんのうじょうけん

リファレンス

- Alkaline cleavage of (1-phenylsulfonyl-2-pyrazolin-5-yl)methyl ketones and related compounds, Tetrahedron, 1975, 31(15), 1677-82

合成方法 5

はんのうじょうけん

1.1 Reagents: Acetic acid Catalysts: Iodine Solvents: Dimethyl sulfoxide ; 6 h, 115 °C

リファレンス

- Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino Acids, Organic Letters, 2016, 18(1), 24-27

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylpho… Solvents: Ethanol , Water ; 4 h, 90 °C

リファレンス

- Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2O, RSC Advances, 2014, 4(68), 36262-36266

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 1-Hexanamine, N,N′-methanetetraylbis-, homopolymer (composite with palladium) Solvents: 1,4-Dioxane ; 19 h, reflux

リファレンス

- Synthesis and catalytic activity of a poly(N,N-dialkylcarbodiimide)/palladium nanoparticle composite: a case in the Suzuki coupling reaction using microwave and conventional heating, Chemical Communications (Cambridge, 2004, (4), 398-399

合成方法 9

はんのうじょうけん

1.1 Reagents: Cupric acetate , Iron chloride (FeCl3) Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Dimethyl sulfoxide , Dimethylformamide ; 16 h, 120 °C

リファレンス

- Pd-Catalyzed Decarboxylation and Dual C(sp3)-H Functionalization Protocols for the Synthesis of 2,4-Diarylpyridines, Journal of Organic Chemistry, 2019, 84(9), 5005-5020

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C

リファレンス

- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Water , Ceric ammonium nitrate Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethylformamide ; 12 h, 80 °C

リファレンス

- Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors, Organic Letters, 2015, 17(3), 584-587

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ; 1 h, 60 °C; cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines, Advanced Synthesis & Catalysis, 2017, 359(1), 107-119

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C

リファレンス

- Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalyst, Journal of Organometallic Chemistry, 2004, 689(17), 2786-2798

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; rt; 12 h, 80 °C

リファレンス

- Olefin Cyclopropanation by Radical Carbene Transfer Reactions Promoted by Cobalt(II)/Porphyrinates: Active-Metal-Template Synthesis of [2]Rotaxanes, Angewandte Chemie, 2018, 57(29), 8979-8983

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Palladium, bis(6-methyl-α,α-diphenyl-2-pyridineethanolato-κN1,κO2)-, compd. with… Solvents: Ethanol ; 7 h, 50 °C

リファレンス

- The catalytic activity of a novel recyclable alkoxypalladium complex in Suzuki reaction, Tetrahedron, 2012, 68(40), 8502-8508

3,5-Diphenylpyridine Raw materials

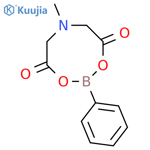

- 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

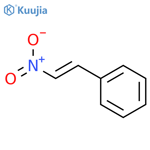

- trans-b-Nitrostyrene

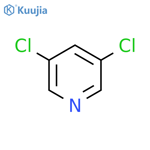

- 3,5-Dichloropyridine

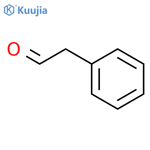

- 2-phenylacetaldehyde

- 3,5-Diiodopyridine

- 1,3,2-Dioxaborolane, 2-phenyl-

- Phenylboronic acid

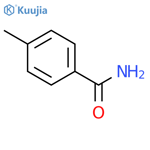

- 4-Methylbenzamide

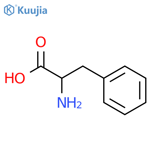

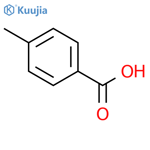

- DL-3-Phenylalanine

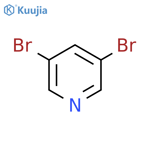

- 3,5-Dibromopyridine

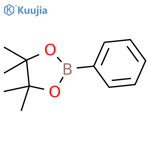

- Phenylboronic Acid Pinacol Ester

3,5-Diphenylpyridine Preparation Products

3,5-Diphenylpyridine 関連文献

-

Zemin Qin,Ruiqin Zhang,Shenpeng Ying,Yongmin Ma Org. Chem. Front. 2022 9 5624

-

Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832

-

Ridwan Tobi Ayinla,Mehrdad Shiri,Bo Song,Mahesh Gangishetty,Kun Wang Mater. Chem. Front. 2023 7 3524

-

Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832

-

Rulong Yan,Xiaoqiang Zhou,Ming Li,Xiaoni Li,Xing Kang,Xingxing Liu,Xing Huo,Guosheng Huang RSC Adv. 2014 4 50369

92-07-9 (3,5-Diphenylpyridine) 関連製品

- 1008-88-4(3-Phenylpyridine)

- 27649-43-0(3-phenyl-1H-pyrrole)

- 4423-09-0(Pyridine,3-(4-methylphenyl)-)

- 76304-55-7(3-(1H-Pyrrol-3-yl)-pyridine)

- 581-46-4(3,3'-bpy)

- 10477-94-8(3-Methyl-5-phenylpyridine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92-07-9)3,5-Diphenylpyridine

清らかである:99%

はかる:5g

価格 ($):281.0